Pregna-5,17(20)-dien-3beta-ol is derived from natural steroid precursors and can be synthesized through various chemical pathways. It is classified as a steroidal compound and is part of the broader category of pregnane derivatives, which are known for their diverse biological activities and relevance in medicinal chemistry .
The synthesis of Pregna-5,17(20)-dien-3beta-ol can be achieved through multiple methods. A notable synthetic route involves the transformation of pregnenolone into various intermediates followed by specific reactions to yield the final product.
Pregna-5,17(20)-dien-3beta-ol has a molecular formula of and features a complex three-dimensional structure typical of steroid compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure of this compound. Chemical shifts observed in NMR can indicate the presence of specific functional groups and their environments within the molecule .
Pregna-5,17(20)-dien-3beta-ol participates in various chemical reactions typical for steroidal compounds.
These reactions are crucial for modifying the compound for therapeutic applications or enhancing its biological activity .
The mechanism of action for Pregna-5,17(20)-dien-3beta-ol primarily involves its interaction with specific receptors within cells.
The physical properties of Pregna-5,17(20)-dien-3beta-ol include:
The compound's solubility in organic solvents makes it suitable for various chemical reactions and biological assays.
Pregna-5,17(20)-dien-3beta-ol is generally stable under
Pregna-5,17(20)-dien-3beta-ol, (E)- represents a structurally distinct steroidal compound within the pregnane family. Its systematic IUPAC name explicitly defines the core pregnane skeleton (C21H32O), the dual unsaturation at positions Δ5 and Δ17(20), the specific (E)-configuration at the C17-C20 double bond, and the beta-oriented hydroxyl group at C3 [1] [2]. This nomenclature distinguishes it from the isomeric (Z)-configuration and other diene analogs. The molecular formula, C21H32O, corresponds to a molecular weight of 300.48 g/mol, consistent with its classification as an unsaturated, mono-oxygenated pregnane derivative [1] [9].
Structurally, the compound features a characteristic steroid nucleus comprising three fused cyclohexane rings (A/B/C) in a chair conformation and a cyclopentane ring (D). The defining structural elements are:
This specific arrangement of unsaturation places it within the broader class of 17(20)-dehydrosteroids, as documented in lipid classification databases like the Lipid Maps Structure Database (LMSD) under the category "Steroids" (LMST classification) [5] [8].
Table 1: Key Identifiers and Structural Descriptors of Pregna-5,17(20)-dien-3beta-ol, (E)-
Property | Value/Description | Source Reference |
---|---|---|
Systematic Name | Pregna-5,17(20)-dien-3beta-ol, (E)- | PubChem CID 14731523 [1] |
Molecular Formula | C21H32O | PubChem CID 14731523 [1] |
CAS Registry Number | 29842-93-1 (Related diacetate ester) | ABI Chem [9] |
Lipid Maps ID (LMSD) | Classified under Steroids (ST02) | LMSD [5] [8] |
Core Structure | Pregnane skeleton with Δ5 and 17(20)E double bonds | PubChem, LMSD [1] [5] |
Key Functional Groups | 3β-Hydroxy, 5,17(20)-diene | PubChem [1] [2] |
The significance of Pregna-5,17(20)-dien-3beta-ol, (E)- derivatives emerged prominently within the context of research into inborn errors of steroid metabolism, particularly Smith-Lemli-Opitz Syndrome (SLOS). SLOS, first described in 1964, results from a deficiency in 7-dehydrocholesterol reductase (DHCR7), the enzyme catalyzing the final step in cholesterol biosynthesis [3] [7]. This defect leads to the pathological accumulation of upstream sterol precursors, including 7-dehydrocholesterol (7-DHC) and various dehydrosteroids. Research in the late 1990s and early 2000s identified unusual pregnane derivatives, including isomers of pregna-5,7,17(20)-trien-3beta-ol and related dienes, as metabolic markers in SLOS patients [3] [6] [7].
The identification and study of Pregna-5,17(20)-dien-3beta-ol, (E)- and its analogs were driven by the need to understand the biochemical pathways perturbed in SLOS and to characterize the novel sterols accumulating in biological fluids and tissues of affected individuals [3] [7]. This spurred the development of synthetic routes to these rare steroidal metabolites, both as authentic standards for analytical comparison and as substrates for biochemical studies [3] [6]. The synthesis of such compounds, often involving multi-step sequences from readily available steroid precursors like pregnenolone or dehydroepiandrosterone (DHEA), became crucial for confirming structures proposed based on mass spectrometry and for investigating their potential biological activities or roles in the pathophysiology of SLOS [3] [6] [13].
Pregna-5,17(20)-dien-3beta-ol, (E)- and its synthetic precursors (notably diacetate esters like Pregna-5,17(20)-diene-3-beta,20-diyl diacetate) hold significant value as versatile building blocks in organic synthesis [4] . The molecule presents multiple reactive sites amenable to selective chemical modification:
This chemical versatility makes it a valuable starting material for generating structurally diverse steroidal libraries for biological screening [4] . Sigma-Aldrich offers the diacetate precursor specifically for early discovery researchers, highlighting its role in generating novel chemical entities, although analytical characterization is left to the purchaser [4] .
A major area of pharmaceutical interest stems from the structural analogy between such pregna-dienes and 7-dehydrocholesterol (7-DHC). Research has demonstrated that analogs like pregna-5,7-dienes undergo UVB-induced photoconversion analogous to 7-DHC, generating novel secosteroids (vitamin D-like compounds) with truncated side chains [3] [6] [7]. These photoproducts include analogs of lumisterol (L-like), tachysterol (T-like), and, crucially, previtamin D and vitamin D (D-like) secosteroids derived from the pregnane skeleton. Critically, these synthetic secosteroids exhibit potent biological activities:
Table 2: Synthetic Utility and Pharmaceutical Potential of Pregna-5,17(20)-dien-3beta-ol Derivatives
Aspect | Details | Research Support |
---|---|---|
Synthetic Intermediate | Diacetate esters commercially available for derivatization (e.g., Sigma-Aldrich R196169) | [4] |
Photochemical Substrate | Undergoes UVB photoconversion to secosteroids (D, T, L analogs) similar to 7-dehydrocholesterol pathway | [3] [6] [7] |
Biological Target | Vitamin D Receptor (VDR) | [6] |
Key Bioactivity | Potent anti-proliferative effects on melanoma cells (SKMEL-188); Dose-dependent inhibition exceeding 1,25(OH)2D3 potency in some analogs | [3] [6] [7] |
Therapeutic Advantage | Secosteroid photoproducts exhibit markedly reduced calcemic effects compared to classical vitamin D analogs | [6] [7] |
Synthetic Challenge | Requires separation of epimers (e.g., at C20) often via techniques like RP-HPLC | [3] [7] |
The synthesis and photoderivatization of Pregna-5,17(20)-dien-3beta-ol, (E)- and related compounds represent a strategically important approach to generating novel bioactive secosteroids with potential applications in oncology, particularly for cancers unresponsive to conventional treatments [3] [6] [7]. Ongoing research focuses on optimizing synthetic routes, characterizing the spectrum of photoproducts, and elucidating the structure-activity relationships governing their anti-proliferative potency and selectivity.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: